2-phenoxy-N-(1,3-thiazol-2-yl)butanamide
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Overview
Description
2-phenoxy-N-(1,3-thiazol-2-yl)butanamide is a chemical compound with the molecular formula C13H14N2O2S. It is known for its unique structure, which combines a phenoxy group, a thiazole ring, and a butanamide moiety.
Mechanism of Action
Target of Action
Similar compounds have been known to target cyclooxygenase (cox) enzymes . COX enzymes play a crucial role in the conversion of arachidonic acid into prostaglandins, which are lipid compounds that perform various physiological functions .
Mode of Action
Based on the activity of similar compounds, it may inhibit cox enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
The inhibition of COX enzymes by 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide could affect various biochemical pathways. For instance, it may impact the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could have downstream effects on inflammation, pain perception, and other physiological processes regulated by these lipid compounds.
Result of Action
Based on the activity of similar compounds, it may exhibit analgesic and anti-inflammatory activities . This could be due to the reduction in prostaglandin production resulting from the inhibition of COX enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide typically involves the reaction of 2-aminothiazole with a phenoxybutanoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .
Scientific Research Applications
2-phenoxy-N-(1,3-thiazol-2-yl)butanamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-thiazol-2-yl)butanamide: This compound shares the thiazole and butanamide moieties but lacks the phenoxy group.
2-phenoxy-N-(1,3-thiazol-2-yl)acetamide: Similar structure but with an acetamide group instead of butanamide
Uniqueness
2-phenoxy-N-(1,3-thiazol-2-yl)butanamide is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and biological activities. This structural feature enhances its potential as a versatile compound in various scientific research applications .
Properties
IUPAC Name |
2-phenoxy-N-(1,3-thiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-2-11(17-10-6-4-3-5-7-10)12(16)15-13-14-8-9-18-13/h3-9,11H,2H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDOBWGTTQAZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=CS1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386040 |
Source
|
Record name | 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5544-32-1 |
Source
|
Record name | 2-phenoxy-N-(1,3-thiazol-2-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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